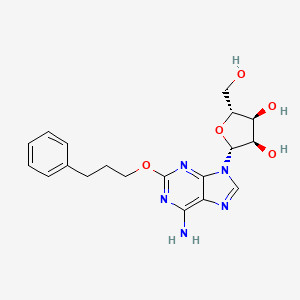
2-Phenylpropoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylpropoxyadenosine is a synthetic compound that belongs to the class of adenosine receptor ligands It is known for its ability to interact with adenosine receptors, which play a crucial role in various physiological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropoxyadenosine typically involves the reaction of adenosine with 2-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
化学反应分析
Types of Reactions
2-Phenylpropoxyadenosine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro or halogenated derivatives of this compound
科学研究应用
2-Phenylpropoxyadenosine has a wide range of applications in scientific research:
作用机制
2-Phenylpropoxyadenosine exerts its effects by binding to adenosine receptors, which are G protein-coupled receptors. The binding of this compound to adenosine receptors leads to the activation or inhibition of various intracellular signaling pathways, depending on the receptor subtype (A1, A2A, A2B, A3). This interaction can modulate physiological processes such as neurotransmission, vasodilation, and immune response .
相似化合物的比较
Similar Compounds
Adenosine: The natural ligand for adenosine receptors, involved in numerous physiological processes.
2-Chloroadenosine: A synthetic analogue of adenosine with similar receptor binding properties.
N6-Cyclopentyladenosine: A selective agonist for A1 adenosine receptors.
Uniqueness
2-Phenylpropoxyadenosine is unique due to its specific structural modifications, which confer distinct binding affinities and selectivities for adenosine receptor subtypes. This makes it a valuable tool for studying receptor functions and developing targeted therapies .
属性
分子式 |
C19H23N5O5 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-amino-2-(3-phenylpropoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c20-16-13-17(24(10-21-13)18-15(27)14(26)12(9-25)29-18)23-19(22-16)28-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10,12,14-15,18,25-27H,4,7-9H2,(H2,20,22,23)/t12-,14-,15-,18-/m1/s1 |
InChI 键 |
UDWLAWJOABGYPL-SCFUHWHPSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CCCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)

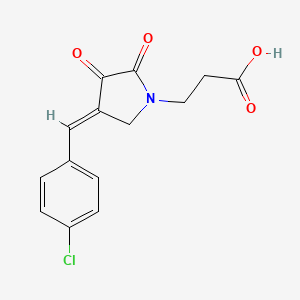
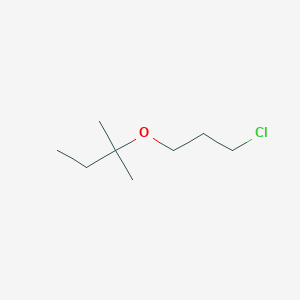
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
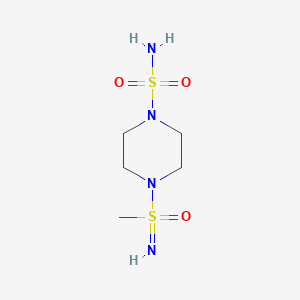

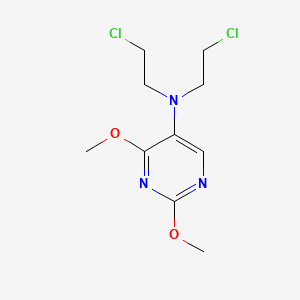
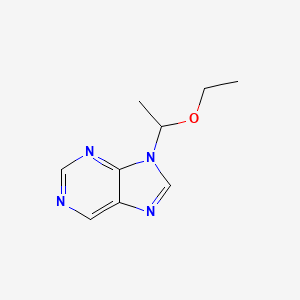
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)

